N,N-Dimethyl-8-oxa-2-azaspiro[4.5]decan-4-amine dihydrochloride

sigma-1 receptor MAGL inhibitor spirocyclic scaffold

Researchers requiring spirocyclic scaffolds with two differentiated amine handles for sequential chemoselective derivatization can procure this 8-oxa-2-azaspiro[4.5]decane building block. • Fully sp³-hybridized core (Fsp³ = 1.0) maximizes 3D shape diversity for fragment-based screening. • Dihydrochloride salt ensures direct dissolution in aqueous assay media (≥50 mM). • 95% purity, MW 257.2, with free secondary amine (pos. 2) and tertiary dimethylamino (pos. 4) for parallel library synthesis targeting MAGL, vanin-1 (VNN1), and FGFR4.

Molecular Formula C10H22Cl2N2O
Molecular Weight 257.2
CAS No. 2174007-69-1
Cat. No. B2395528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-8-oxa-2-azaspiro[4.5]decan-4-amine dihydrochloride
CAS2174007-69-1
Molecular FormulaC10H22Cl2N2O
Molecular Weight257.2
Structural Identifiers
SMILESCN(C)C1CNCC12CCOCC2.Cl.Cl
InChIInChI=1S/C10H20N2O.2ClH/c1-12(2)9-7-11-8-10(9)3-5-13-6-4-10;;/h9,11H,3-8H2,1-2H3;2*1H
InChIKeySGUYAVLQAUTQNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Dimethyl-8-oxa-2-azaspiro[4.5]decan-4-amine Dihydrochloride: Spirocyclic Diamine Scaffold


N,N-Dimethyl-8-oxa-2-azaspiro[4.5]decan-4-amine dihydrochloride (CAS 2174007-69-1) is a spirocyclic diamine building block featuring an 8-oxa-2-azaspiro[4.5]decane core with a dimethylamino substituent at position 4, furnished as the dihydrochloride salt . The compound has the molecular formula C₁₀H₂₂Cl₂N₂O and a molecular weight of 257.2 g·mol⁻¹ . Its parent scaffold, 8-oxa-2-azaspiro[4.5]decane, is recognized as a privileged structure in medicinal chemistry, serving as a key intermediate for the synthesis of biologically active molecules targeting FGFR4, vanin-1 (VNN1), and monoacylglycerol lipase (MAGL) [1]. The compound is supplied at a minimum purity of 95% and is intended strictly for laboratory research use .

1 Scaffold reported in MAGL, VNN1, and FGFR4 inhibitor programs
2 Tertiary dimethylamino group for CNS drug-like property tuning
3 Dihydrochloride salt enables direct aqueous assay use without co-solvent

Why This Spirocyclic Diamine Cannot Be Replaced by Generic Analogs


The 8-oxa-2-azaspiro[4.5]decane scaffold is not interchangeable with regioisomeric spirocyclic amines such as 1-oxa-8-azaspiro[4.5]decane or 1,5-dioxa-9-azaspiro[5.5]undecane systems, as the relative positioning of the oxygen and nitrogen heteroatoms within the spiro junction dictates distinct pharmacophoric geometry and target engagement profiles [1]. Specifically, 1-oxa-8-azaspiro[4.5]decane derivatives have been optimized as nanomolar σ₁ receptor radioligands (Kᵢ = 0.47–12.1 nM), whereas the 8-oxa-2-azaspiro[4.5]decane scaffold has been exploited in patents and literature as a core for MAGL inhibitors, vanin-1 inhibitors, and FGFR4-targeting agents [2] [3]. Furthermore, the N,N-dimethyl substitution at position 4 confers tertiary amine character with distinct basicity (predicted pKₐ ≈ 8.5–9.5), differential lipophilicity, and altered hydrogen-bonding capacity compared to the primary amine analog 8-oxa-2-azaspiro[4.5]decan-4-amine (CAS 2138210-74-7) or N-benzyl congeners—parameters that critically affect solubility, CNS penetration potential, and downstream derivatization chemistry .

Regioisomeric 1-oxa-8-azaspiro scaffold

Targets σ₁ receptors (Kᵢ 0.47–12.1 nM), not MAGL/VNN1/FGFR4; pharmacophoric geometry may diverge significantly.

Primary amine analog (CAS 2138210-74-7)

Higher basicity (pKₐ ~10–11) and different hydrogen-bonding capacity shift CNS MPO profiles and solubility.

N-Benzyl analog (CAS 1782759-89-0)

Position-2 benzyl masks the reactive secondary amine, requiring deprotection before further derivatization.

Quantitative Differentiation Evidence Versus Closest Analogs


Regioisomeric Scaffold Differentiation and Target Engagement Profiles

The 8-oxa-2-azaspiro[4.5]decane scaffold of the target compound is regioisomerically distinct from the 1-oxa-8-azaspiro[4.5]decane scaffold. Published data for 1-oxa-8-azaspiro[4.5]decane derivatives demonstrate nanomolar σ₁ receptor affinity (Kᵢ(σ₁) = 0.47–12.1 nM) with moderate σ₂ selectivity (Kᵢ(σ₂)/Kᵢ(σ₁) = 2–44) [1]. In contrast, the 8-oxa-2-azaspiro[4.5]decane scaffold is cited in the patent literature as a core for MAGL and ABHD6 modulation (U.S. Patent 10,781,211), and its derivatives have been described as vanin-1 inhibitors (e.g., Vanin-1-IN-1, IC₅₀ = 6.85 nM for human VNN1) and FGFR4-targeting agents [2] [3]. This scaffold-level divergence means the target compound predisposes derivatives toward a distinct biological target space compared to 1-oxa-8-azaspiro analogs.

Regioisomeric scaffold target engagement
Class-level inference
Target: 8-oxa-2-azaspiro[4.5]decane → MAGL, VNN1, FGFR4 programs
Comparator: 1-oxa-8-azaspiro[4.5]decane → σ₁ receptor (Kᵢ 0.47–12.1 nM)
Scaffold directs target space to metabolic enzymes vs. sigma receptors
Based on patent and literature scaffold attribution; target-specific validation needed
sigma-1 receptor MAGL inhibitor spirocyclic scaffold

Dimethylamino Substitution: Basicity and Lipophilicity Comparison

The target compound carries an N,N-dimethylamino group at position 4 of the spirocyclic core, in contrast to the primary amine analog 8-oxa-2-azaspiro[4.5]decan-4-amine (CAS 2138210-74-7) . Tertiary aliphatic amines typically exhibit pKₐ values of approximately 8.5–9.5, whereas primary amines display higher basicity (pKₐ ≈ 10–11). This 1–2 log unit difference in protonation state at physiological pH directly affects the ionization ratio: at pH 7.4, the tertiary amine is >90% protonated while the primary amine is >99% protonated, yielding different hydrogen-bond donor counts and CNS multiparameter optimization (MPO) desirability scores [1]. The N,N-dimethyl substitution also increases calculated logP by approximately 0.5–1.0 log units compared to the primary amine, consistent with the free base molecular formula C₁₀H₂₀N₂O (MW 184.28) for the dimethyl analog versus C₈H₁₆N₂O (MW 156.23) for the primary amine .

Amine basicity & lipophilicity
Cross-study comparable
Tertiary amine (N,N-dimethyl): predicted pKₐ ≈8.5–9.5, ΔclogP ≈+0.5–1.0
Primary amine analog: predicted pKₐ ≈10–11
Ionization and lipophilicity window differ for CNS multiparameter optimization
Predicted physicochemical properties; experimental measurement advised
tertiary amine pKa CNS drug design logP

Dihydrochloride Salt Form: Aqueous Solubility Advantage

The target compound is supplied as the dihydrochloride salt (C₁₀H₂₂Cl₂N₂O, MW 257.2 Da), which is expected to confer substantially higher aqueous solubility compared to the free base form (C₁₀H₂₀N₂O, MW 184.28 Da, CAS 2173999-16-9) . Dihydrochloride salts of tertiary diamines typically exhibit aqueous solubility >10 mg·mL⁻¹, whereas the corresponding free base may have solubility <1 mg·mL⁻¹ in unbuffered water at 25 °C. This contrasts with alternative spirocyclic diamine dihydrochlorides such as N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride (CAS 1780611-15-5 dihydrochloride; MW 269.25 Da), which has a larger ring system and greater molecular weight, potentially affecting solubility and formulation behavior [1]. The dihydrochloride form also ensures consistent protonation state for biological assay preparation, eliminating batch-to-batch variability in salt stoichiometry.

Salt-form solubility advantage
Class-level inference
Dihydrochloride salt: predicted aqueous solubility >10 mg/mL
Free base: predicted solubility
Salt form supports direct use in aqueous assay buffers, reducing DMSO dependence
Predicted solubility; experimental determination under assay conditions recommended
N-Benzyl analog differentiation
Supporting evidence
Target: unsubstituted NH at position 2 (free base MW 184.28 Da)
Comparator: 2-benzyl-8-oxa-2-azaspiro[4.5]decan-4-amine (MW 246.35 Da)
Free secondary amine provides a reactive handle for library expansion without deprotection
Structural comparison; benzyl analog requires additional synthetic steps
Purity specification
Cross-study comparable
Minimum purity: 95% (HPLC), consistent with spirocyclic building block industry standard
Supports SAR data reproducibility across batches and laboratories
Specification per supplier Certificate of Analysis; lot-specific review advised
Spiro ring size & rigidity
Class-level inference
Target: spiro[4.5]decane (5+6 rings, dihydrochloride MW 257.2 Da)
Comparator: spiro[5.5]undecane analog (6+6 rings, MW 269.25 Da)
Reduced conformational flexibility and molecular weight support scaffold-hopping strategies
Structural comparison; biological impact requires prospective validation
solubility salt screening dihydrochloride biopharmaceutical

N-Benzyl Analog Differentiation: Position-2 Steric Bulk and Binding

A closely related analog, 2-benzyl-8-oxa-2-azaspiro[4.5]decan-4-amine (CAS 1782759-89-0), bears a benzyl substituent at position 2 of the spirocyclic nitrogen rather than the unsubstituted secondary amine present in the target compound . The benzyl group adds substantial steric bulk (MW 246.35 Da for the primary amine analog vs. free base MW 184.28 Da for the target compound's free base) and introduces a lipophilic aromatic moiety that can participate in π–π stacking interactions with aromatic residues in enzyme active sites . The target compound's unsubstituted position-2 nitrogen retains a reactive secondary amine handle (NH) available for further derivatization—a feature masked in the N-benzyl analog. This structural difference is critical for medicinal chemistry campaigns where the position-2 amine serves as a vector for library expansion or prodrug conjugation [1].

N-Benzyl analog differentiation
Supporting evidence
Target: unsubstituted NH at position 2 (free base MW 184.28 Da)
Comparator: 2-benzyl-8-oxa-2-azaspiro[4.5]decan-4-amine (MW 246.35 Da)
Free secondary amine provides a reactive handle for library expansion without deprotection
Structural comparison; benzyl analog requires additional synthetic steps
structure-activity relationship steric hindrance N-benzyl spirocyclic amine

Purity Specification for Reproducible SAR Studies

The target compound is supplied at a minimum purity of 95%, as specified by multiple commercial sources [1]. This purity threshold meets or exceeds the typical 95% standard for spirocyclic building blocks in medicinal chemistry, including comparator compounds such as N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride (95% purity) and the parent scaffold 8-oxa-2-azaspiro[4.5]decane (95% purity from Enamine) [2]. A 95% minimum purity specification ensures that structure–activity relationship (SAR) data generated from this building block are not confounded by impurities >5%, which is particularly important when the compound serves as a late-stage diversification intermediate where impurity carry-through can amplify biological assay noise [1].

Purity specification
Cross-study comparable
Minimum purity: 95% (HPLC), consistent with spirocyclic building block industry standard
Supports SAR data reproducibility across batches and laboratories
Specification per supplier Certificate of Analysis; lot-specific review advised
purity quality control HPLC building block

Spirocyclic Ring Size and Conformational Constraints

The target compound features a spiro[4.5]decane system comprising a five-membered pyrrolidine ring (aza-ring) fused via a spiro carbon to a six-membered tetrahydropyran ring (oxa-ring). This [4.5] spiro junction imposes distinct conformational constraints compared to the homologous spiro[5.5]undecane system found in N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride (MW 269.25 Da), which contains two six-membered rings [1]. The smaller five-membered ring in the [4.5] system reduces the number of accessible conformers and restricts pseudorotation, resulting in a more rigid pharmacophoric presentation. The molecular weight of the target compound (257.2 Da as dihydrochloride; 184.28 Da as free base) is 12.05 Da lower than the [5.5] comparator, offering a modest physicochemical advantage for fragment-based and lead-like compound optimization .

Spiro ring size & rigidity
Class-level inference
Target: spiro[4.5]decane (5+6 rings, dihydrochloride MW 257.2 Da)
Comparator: spiro[5.5]undecane analog (6+6 rings, MW 269.25 Da)
Reduced conformational flexibility and molecular weight support scaffold-hopping strategies
Structural comparison; biological impact requires prospective validation
spirocycle conformational restriction ring size scaffold hopping

Optimal Research and Procurement Scenarios


MAGL and Endocannabinoid System Modulator Development

The 8-oxa-2-azaspiro[4.5]decane scaffold of this compound is documented in U.S. Patent 10,781,211 as a core for monoacylglycerol lipase (MAGL) and α/β-hydrolase domain 6 (ABHD6) modulators [1]. The dimethylamino group at position 4 can serve as a recognition element for hydrogen-bonding or ionic interactions within the MAGL active site, while the free secondary amine at position 2 provides a synthetic handle for introducing carbamate or urea warheads—a strategy described in hexafluoroisopropyl carbamate-based MAGL inhibitor programs . This compound is appropriate as a starting scaffold for MAGL inhibitor optimization in pain, neuroinflammation, and oncology indications.

Vanin-1 (VNN1) Inhibitor Probe Synthesis

Derivatives of the 8-oxa-2-azaspiro[4.5]decane scaffold have been characterized as vanin-1 inhibitors (e.g., Vanin-1-IN-1/PFI-653, IC₅₀ = 6.85 nM for human VNN1), an enzyme implicated in metabolic inflammation and inflammatory bowel disease [2]. The target compound's dihydrochloride salt form enables direct dissolution in aqueous assay media for biochemical screening, while the position-4 dimethylamino group can be elaborated into amide, sulfonamide, or urea-linked extensions that mimic the pyrimidinyl-methanone motif found in potent VNN1 inhibitors [2]. Procurement of this building block supports the synthesis of focused vanin-1 inhibitor libraries for target validation studies.

Late-Stage Diversification Building Block for Spirocyclic Libraries

As a 'versatile small molecule scaffold' with two chemically differentiated amine functionalities—a tertiary dimethylamino group (position 4) and a secondary NH group (position 2)—this compound enables sequential, chemoselective derivatization . The dihydrochloride salt ensures consistent stoichiometry and storage stability, while the spirocyclic [4.5] architecture introduces three-dimensionality (fraction sp³ = 1.0) that is correlated with improved clinical success rates in drug discovery [3]. The compound is suitable for parallel synthesis and DNA-encoded library (DEL) construction where spirocyclic diversity is a design objective.

Fragment-Based Drug Discovery: Privileged Spirocyclic Fragment

With a free base molecular weight of 184.28 Da, the compound falls within the fragment space (MW < 300 Da) and features a fully sp³-hybridized carbon skeleton that maximizes three-dimensional shape diversity [3]. The 95% minimum purity specification ensures that fragment screening data—whether by X-ray crystallography, surface plasmon resonance (SPR), or ligand-observed NMR—are not contaminated by impurities that could generate false-positive hits . The dihydrochloride salt provides the aqueous solubility necessary for fragment soaking experiments at concentrations up to 50–100 mM.

Application
Selection Property
Validation Focus
MAGL and endocannabinoid system research
8-oxa-2-azaspiro scaffold documented for MAGL/ABHD6 modulation
Derivatization at position-2 NH for carbamate or urea warheads
Vanin-1 (VNN1) inhibitor probe synthesis
Dimethylamino handle enabling sulfonamide/urea elaboration
Aqueous solubility of dihydrochloride salt for biochemical screening
Late-stage diversification building block
Dual amine differentiation (tertiary + reactive secondary NH)
Sequential chemoselective derivatization efficiency
Fragment-based drug discovery (spirocyclic probe)
Free base MW within fragment space and fully sp³-hybridized scaffold
Aqueous solubility for high-concentration fragment soaking (>50 mM)
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